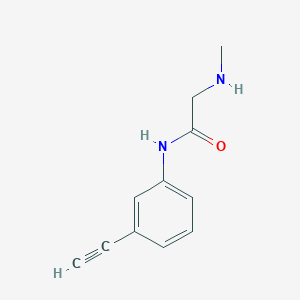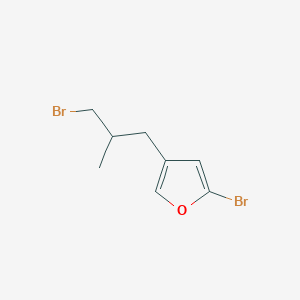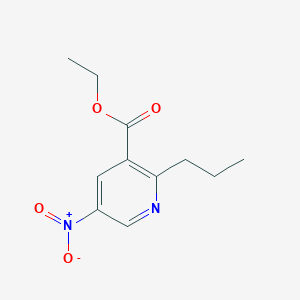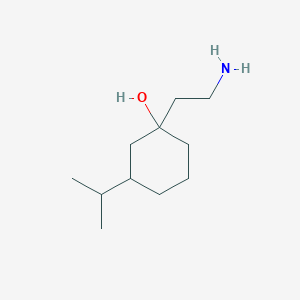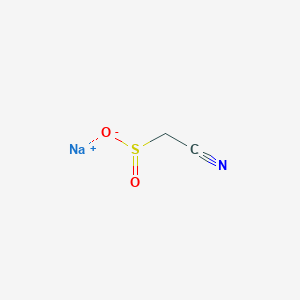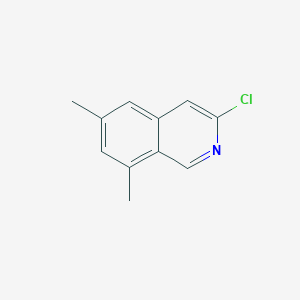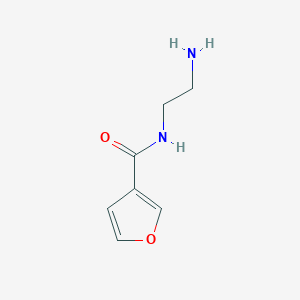![molecular formula C11H14N2O2 B13182550 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety and the carboxylic acid group. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound. For example, a Diels–Alder reaction between a pyridine derivative and a pyrrolidine derivative can be used, followed by functional group transformations to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound shares a similar structure but differs in the position and type of substituents on the pyridine ring.
Pyrrolidine-2,5-diones: These compounds contain a pyrrolidine ring but differ in the functional groups attached to the ring.
Uniqueness
5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine moiety and the carboxylic acid group allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2,(H,14,15) |
Clé InChI |
HLDGAPZYTCQMOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC(=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


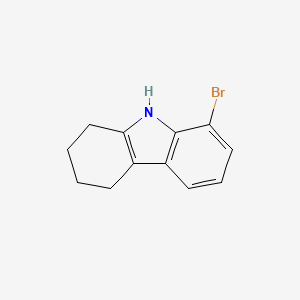
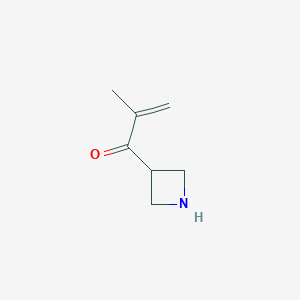
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
